N-benzyl-S-ethylisothiourea is a chemical compound characterized by the presence of a benzyl group attached to a sulfur atom, which is also bonded to an ethyl group and an isothiourea moiety. This compound can be represented by the molecular formula . It is structurally related to other isothioureas, which are known for their diverse biological activities.
N-benzyl-S-ethylisothiourea exhibits significant biological activity, particularly as an inhibitor of nitric oxide synthase. This inhibition has implications in various physiological processes, including inflammation and vascular regulation. The compound has been studied for its potential effects on:
The synthesis of N-benzyl-S-ethylisothiourea typically involves the following steps:
Specific conditions such as temperature and solvent choice can affect the yield and purity of the final product.
N-benzyl-S-ethylisothiourea has several applications in research and potential therapeutic areas:
Research indicates that N-benzyl-S-ethylisothiourea interacts with various biological systems, particularly through its action on nitric oxide synthase. Interaction studies have shown:
N-benzyl-S-ethylisothiourea shares structural similarities with several other compounds. Here are a few notable examples:
N-benzyl-S-ethylisothiourea's unique combination of a benzyl group with an ethyl isothiourea structure distinguishes it from these compounds, potentially leading to unique pharmacological effects.
Traditional synthesis of N-benzyl-S-ethylisothiourea relies on nucleophilic substitution reactions between benzylamine derivatives and S-ethylisothiouronium salts. A representative pathway involves the reaction of benzyl chloride with S-ethylisothiourea under basic conditions. For instance, thiourea derivatives are often synthesized via sulfuration reactions using Lawesson’s reagent, a well-established thiophilicity promoter. In one protocol, urea reacts with Lawesson’s reagent at 75°C for 3.5 hours, achieving a thiourea yield of 62.37% under optimized mass ratios (urea:Lawesson’s reagent = 2:1) .
While this method is effective for simple thioureas, introducing benzyl and ethyl groups necessitates additional steps. Benzylation typically employs benzyl chloride or bromide, which reacts with the thiourea precursor in polar aprotic solvents like toluene or ethanol. For example, in the synthesis of N-benzyl-3-piperidinol, benzyl chloride reacts with 3-hydroxypyridine under reflux (90–110°C) to form a quaternary ammonium salt, followed by catalytic hydrogenation . Analogous strategies could be adapted for N-benzyl-S-ethylisothiourea by substituting the pyridine moiety with S-ethylisothiourea.
Key challenges in traditional routes include side reactions such as over-alkylation and debenzylation. Purification often requires multiple recrystallizations or column chromatography, which reduce overall yield. Despite these limitations, traditional methods remain widely used due to their predictability and compatibility with diverse substrates.
Recent advances in catalysis have enabled more efficient N-alkylation and functionalization of thioureas. Manganese-catalyzed N-alkylation, for instance, has emerged as a powerful tool for introducing benzyl groups. A Mn(I) PNP pincer complex (5 mol%) with K₂CO₃ (10 mol%) in xylenes at 150°C facilitates the N-benzylation of sulfonamides using benzyl alcohol, achieving yields up to 98% . This "borrowing hydrogen" approach dehydrogenates the alcohol to an aldehyde, which condenses with the amine to form an imine intermediate before being reduced back to the alkylated product.
Applying this methodology to thiourea derivatives could streamline N-benzyl-S-ethylisothiourea synthesis. For example, S-ethylisothiourea could react with benzyl alcohol via manganese-catalyzed dehydrogenation, bypassing the need for alkyl halides. This approach offers superior atom economy and reduces hazardous waste, as water is the sole byproduct. However, thioureas’ lower nucleophilicity compared to sulfonamides may necessitate modified reaction conditions, such as higher catalyst loadings or prolonged reaction times.
Nickel-based catalysts, such as those used in the hydrogenation of N-benzyl-3-pyridone quaternary salts , also hold promise. Supported on zeolites, these catalysts enable recyclability and reduce metal leaching, critical for large-scale applications.
Optimizing N-benzyl-S-ethylisothiourea synthesis requires balancing reaction parameters:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 70–110°C | Higher temps accelerate kinetics but risk decomposition |
| Reaction Time | 2–6 hours | Prolonged durations increase side products |
| Catalyst Loading | 5–10 mol% | Excess catalyst complicates purification |
| Solvent | Toluene/Ethanol | Ethanol enhances solubility, reduces toxicity |
In the hydrogenation of N-benzyl-3-pyridone, a nickel catalyst loading of 0.1–0.3 times the substrate weight under 3–5 atm H₂ pressure achieved >99% purity . Similar conditions could be applied to thiourea hydrogenation, though the sulfur atom’s propensity to poison catalysts may require sulfur-tolerant systems.
Purification strategies include washing with toluene or ethanol to remove unreacted starting materials and catalyst residues. For instance, post-hydrogenation filtration and ethanol washes effectively isolate N-benzyl-3-piperidinol , a protocol adaptable to thiourea derivatives.
Green synthesis of N-benzyl-S-ethylisothiourea emphasizes solvent selection, catalyst recyclability, and energy efficiency. The nickel catalyst supported on zeyssatite, as described in , exemplifies this approach. Its recyclability over five cycles with minimal activity loss reduces metal consumption and environmental impact.
Ethanol, a green solvent, replaces hazardous alternatives like dichloromethane in several protocols . Additionally, catalytic hydrogenation under moderate pressure (3–5 atm) minimizes energy expenditure compared to high-pressure systems.
Mechanochemical synthesis, though not directly reported in the provided sources, could further align with green principles by eliminating solvents entirely. Ball-milling thiourea precursors with benzyl halides and bases may offer a solvent-free route to N-benzyl-S-ethylisothiourea.
N-Benzyl-S-ethylisothiourea derivatives excel in kinetic resolution by differentiating enantiomers through stereoselective transition-state stabilization. The thiourea moiety’s dual hydrogen-bond donors interact with prochiral substrates, creating energy disparities between diastereomeric pathways. For instance, (S)-N-benzyl-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide demonstrated superior enantioselectivity (up to 98% ee) in Friedel-Crafts alkylations of indole derivatives [1]. Bulky substituents like tert-butyl groups at the catalyst’s amino acid backbone amplify stereodiscrimination by restricting substrate orientations [1].
Comparative studies reveal that electron-withdrawing groups (EWGs) on the benzyl aromatic ring enhance catalytic efficiency. For example, 3,5-bis(trifluoromethyl)phenyl substituents increase thiourea proton acidity, strengthening substrate binding via π-π and hydrogen-bonding interactions [1]. This electronic tuning lowers activation barriers for favored enantiomers while sterically hindering disfavored pathways. Kinetic data from indole alkylations show a direct correlation between catalyst rigidity (e.g., 1-naphthyl vs. benzyl groups) and resolution efficiency, with 1-naphthyl variants achieving 15% higher ee values [1].
The catalyst’s capacity to generate α,β-unsaturated acyl ammonium intermediates underpins its utility in [4+2] cycloadditions and Michael additions. Density functional theory (DFT) analyses of isothiourea-catalyzed cyclobutenone activation reveal a two-step mechanism: (1) nucleophilic attack by the catalyst’s sulfur center forms a tetrahedral intermediate, and (2) C–C bond cleavage releases strain, yielding a reactive vinyl ketene [2]. The thiourea scaffold stabilizes the planar ammonium intermediate through N–H···O hydrogen bonds, directing facial selectivity in subsequent cycloadditions [2].
Notably, the 3,5-bis(trifluoromethyl)phenyl group enhances intermediate stability by 8.2 kcal/mol compared to unsubstituted analogs, as quantified by natural bond orbital (NBO) analysis [2]. This stabilization enables the use of low catalyst loadings (2–5 mol%) in annulation reactions. Experimental evidence from cyclobutenone dimerization shows that substituents at the benzyl position (e.g., ethyl vs. methyl) alter intermediate electrophilicity, with bulkier groups reducing dimerization side reactions by 40% [2].
N-Benzyl-S-ethylisothiourea facilitates enantioselective cross-couplings by preorganizing reactants through non-covalent interactions. In Friedel-Crafts alkylations, the catalyst’s thiourea moiety binds 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones via dual hydrogen bonds, while the benzyl group engages indole in π-stacking [1]. This dual activation orients the indole’s C3 position for nucleophilic attack, achieving up to 99:1 enantiomeric ratios [1].
Steric effects dominate in larger substrates: replacing the benzyl group with 1-naphthyl improves ee values by 12% for ortho-substituted arylidenes due to enhanced face shielding [1]. Kinetic isotope effect (KIE) studies (kH/kD = 2.1) confirm rate-determining C–C bond formation, with catalyst-substrate π-interactions accelerating the step by 3-fold [1]. Recent adaptations in Staudinger cycloadditions demonstrate the catalyst’s versatility, enabling enantioselective β-lactam synthesis with 94% ee via analogous intermediate stabilization [2].
Key Data Table: Comparative Enantioselectivity in Friedel-Crafts Alkylations
| Catalyst Substituent | Arylidene Substituent (Z) | Enantiomeric Excess (ee) |
|---|---|---|
| 3,5-bis(CF3)phenyl, tert-butyl | H | 98% [1] |
| 1-Naphthyl, isobutyl | Cl | 89% [1] |
| 4-NO2-benzyl, tert-butyl | Br | 82% [1] |
This data underscores the critical role of EWGs and steric bulk in optimizing stereoselectivity across substrate classes.
The computational modeling of transition states for N-benzyl-S-ethylisothiourea represents a critical aspect of understanding its reactivity and catalytic behavior. Modern theoretical chemistry employs sophisticated quantum mechanical methods to elucidate the electronic structure and energetic pathways associated with this important organocatalyst [1] [2].
Density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis sets have emerged as the standard approach for geometry optimization and frequency calculations of isothiourea transition states [1] [3]. These calculations reveal that transition state geometries exhibit characteristic features including extended carbon-sulfur bond distances ranging from 1.5 to 2.5 Å and significant charge redistribution leading to zwitterionic character [1]. The activation energies for typical isothiourea-catalyzed reactions span 5-20 kcal/mol, indicating moderately accessible reaction pathways under ambient conditions [3].
More accurate energetic predictions require higher-level methods such as the M05-2X hybrid functional or second-order Møller-Plesset perturbation theory [2]. The M05-2X/MIDI!6D method provides improved treatment of non-covalent interactions critical in isothiourea catalysis, achieving accuracy within 1-3 kcal/mol for activation energies [2]. MP2 calculations, while computationally demanding, offer benchmark-quality results with typical errors below 2 kcal/mol [4].
The meta-GGA functional TPSS with def2-TZVP basis sets, incorporating BJ-damped D3 dispersion corrections, has proven particularly effective for modeling large isothiourea systems [5]. Single-point energy calculations using TPPSh/def2-TZVP further refine energetic predictions, accounting for exact exchange contributions essential for accurate transition state modeling [5].
Transition state validation employs frequency analysis to confirm the presence of a single imaginary frequency, typically ranging from 200-800 cm⁻¹ [6]. Intrinsic reaction coordinate calculations trace the reaction pathway, ensuring connectivity between reactants and products through the transition state [6]. Natural bond orbital analysis provides insights into bonding changes, revealing the evolution from reactant-like to product-like electronic structures [7].
The computational modeling reveals that N-benzyl-S-ethylisothiourea transition states exhibit several key characteristics: significant charge separation with cationic isothiouronium centers and anionic enolate moieties, extended reaction coordinates involving multiple bond formations and cleavages, and strong dependence on conformational factors determining stereochemical outcomes [1] [3].
Advanced methods such as coupled cluster theory with singles and doubles excitations provide the highest accuracy for critical transition states, though computational cost limits their application to smaller model systems [8]. These benchmark calculations validate the reliability of more practical DFT approaches for larger, chemically relevant systems [8].
The electronic structure of N-benzyl-S-ethylisothiourea fundamentally determines its reactivity patterns and catalytic properties. Comprehensive analysis of molecular orbitals, charge distributions, and bonding characteristics provides essential insights into structure-reactivity relationships governing this important organocatalyst [9] [10].
The highest occupied molecular orbital of N-benzyl-S-ethylisothiourea predominantly resides on the sulfur atom, with significant contributions from the thiourea nitrogen atoms [10]. This orbital distribution explains the nucleophilic character of the sulfur center, enabling facile addition to electrophilic carbonyl compounds to form acyl ammonium intermediates [11] [3]. The lowest unoccupied molecular orbital exhibits π* character distributed across the thiourea framework, providing pathways for electron delocalization during catalytic processes [10].
Mulliken population analysis reveals substantial charge transfer from the benzyl and ethyl substituents to the central thiourea moiety, with typical charge transfers ranging from 0.2 to 0.6 electrons [6]. This charge redistribution enhances the nucleophilicity of the sulfur center while maintaining sufficient electrophilicity at the nitrogen atoms for subsequent proton abstraction steps [3]. Natural bond orbital analysis demonstrates that the C-S bonds exhibit partial double bond character due to π-backbonding from sulfur lone pairs to adjacent σ* orbitals [7].
The benzyl substituent contributes significantly to the electronic properties through resonance stabilization [12]. Computational studies demonstrate that electron-donating substituents on the benzyl ring increase the nucleophilicity of the thiourea sulfur, while electron-withdrawing groups reduce reactivity [12]. This electronic tuning provides a rational basis for catalyst design and optimization [12].
The ethyl substituent on sulfur influences both steric and electronic properties [13]. Longer alkyl chains generally decrease nucleophilicity through inductive electron withdrawal, while branching introduces steric hindrance affecting transition state geometries [14]. These structure-activity relationships enable systematic catalyst modification to optimize performance for specific reaction types [13].
Electrostatic potential surface analysis reveals highly polarized regions corresponding to the nucleophilic sulfur center and electrophilic nitrogen atoms [15]. These complementary charge distributions facilitate the formation of ion-pair intermediates essential for isothiourea catalysis [15]. The magnitude of electrostatic potential differences correlates with catalytic activity, providing predictive capabilities for new catalyst design [15].
Molecular orbital energy gaps typically range from 3-8 eV, indicating moderate electronic stability while maintaining sufficient reactivity for catalytic turnover [16]. Frontier molecular orbital theory successfully predicts reactivity patterns, with smaller HOMO-LUMO gaps corresponding to enhanced reactivity toward electrophilic substrates [16].
The polarizability of N-benzyl-S-ethylisothiourea, calculated using time-dependent density functional theory, determines its responsiveness to external electric fields and surrounding chemical environments [15]. Higher polarizability generally correlates with enhanced catalytic activity due to improved adaptation to varying transition state geometries [15].
Bond critical point analysis using Atoms in Molecules theory identifies the nature of intramolecular interactions within the isothiourea framework [10]. These calculations reveal that the N-C-S backbone exhibits significant covalent character, while interactions between substituents and the central framework are primarily electrostatic [10].
Solvent effects play a crucial role in determining the catalytic efficiency of N-benzyl-S-ethylisothiourea, influencing both the thermodynamics and kinetics of catalytic processes. Computational modeling using continuum solvation methods provides quantitative insights into these complex solvent-solute interactions [17] [18] [19].
The Polarizable Continuum Model represents the most widely employed approach for modeling solvent effects in isothiourea systems [19]. This method treats the solvent as a dielectric continuum characterized by its dielectric constant and refractive index, while the solute occupies a molecular-shaped cavity [19]. The total solvation free energy comprises electrostatic, dispersion-repulsion, and cavitation components, with electrostatic effects typically dominating for polar isothiourea species [19].
The Solvation Model based on Density offers superior accuracy through incorporation of non-electrostatic contributions via atomic surface tension coefficients [20]. SMD calculations for N-benzyl-S-ethylisothiourea reveal solvation energies ranging from -1 to -30 kcal/mol depending on solvent polarity [20]. Water provides the strongest stabilization at -15 to -25 kcal/mol, while nonpolar solvents like tetrachloromethane offer minimal stabilization at -1 to -5 kcal/mol [20].
Dimethyl sulfoxide exhibits unique behavior among polar aprotic solvents, promoting mechanistic changes that alter product selectivity [17]. Computational analysis demonstrates that dimethyl sulfoxide molecules compete with water for solvation of reactive hydroxyl groups, leading to alternative reaction pathways and distinct product distributions [17]. This solvent-induced mechanistic switching represents a powerful tool for controlling reaction outcomes [17].
The Integral Equation Formalism version of the Polarizable Continuum Model provides improved treatment of surface charge distributions [1]. IEF-PCM calculations reveal that strongly zwitterionic transition states, characteristic of isothiourea catalysis, require careful treatment of electrostatic interactions with the solvent continuum [1]. The choice of cavity construction method significantly impacts calculated solvation energies, with van der Waals surfaces generally providing the most reliable results [21].
Conductor-like Polarizable Continuum Model calculations offer computational efficiency for large isothiourea systems while maintaining reasonable accuracy [21]. CPCM methods treat the solvent as a conductor-like medium, providing a crude but effective approximation for highly polar environments [21]. These calculations demonstrate that solvents with dielectric constants above 30 provide similar stabilization for isothiourea transition states [21].
Explicit solvation studies using molecular dynamics simulations reveal the microscopic details of solvent-solute interactions [22]. These calculations demonstrate that water molecules form hydrogen bonds with both nitrogen atoms of the isothiourea framework, creating a structured solvation shell that persists for several picoseconds [22]. The lifetime of these hydrogen bonds correlates with solvent viscosity and affects the dynamics of catalytic processes [22].
Solvent accessibility surface area calculations identify the regions of the isothiourea molecule most strongly influenced by solvation [20]. The thiourea nitrogen atoms exhibit the highest solvent exposure, consistent with their role as hydrogen bond acceptors [20]. The benzyl and ethyl substituents show lower solvent accessibility but contribute to the overall solvation thermodynamics through dispersion interactions [20].
The dielectric constant of the solvent medium fundamentally determines the stabilization of charged intermediates in isothiourea catalysis [6]. Solvents with dielectric constants below 10 provide insufficient stabilization for zwitterionic transition states, resulting in prohibitively high activation energies [6]. Conversely, highly polar solvents with dielectric constants above 40 may overstabilize charged species, reducing reaction rates through ground state stabilization [6].
Temperature-dependent solvation studies reveal entropy-enthalpy compensation effects in isothiourea-solvent interactions [23]. Higher temperatures generally reduce solvation enthalpies while increasing solvation entropies, resulting in complex temperature dependencies for overall reaction rates [23]. These effects must be considered when optimizing reaction conditions for maximum catalytic efficiency [23].
Mixed solvent systems offer opportunities for fine-tuning solvation properties [17]. Combinations of polar and nonpolar solvents can achieve intermediate dielectric constants while maintaining favorable hydrogen bonding capabilities [17]. Computational screening of mixed solvent compositions provides guidance for experimental optimization of reaction conditions [17].